molecular formula C21H20N8O B2632981 3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797350-08-3

3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2632981
CAS No.: 1797350-08-3
M. Wt: 400.446
InChI Key: QAZWTTZBNDREPQ-UHFFFAOYSA-N
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Description

3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features multiple heterocyclic rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(1H-pyrrol-1-yl)benzoic acid and 1-(1H-1,2,4-triazol-1-yl)pyridazine. These intermediates are then subjected to coupling reactions under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine apart from similar compounds is its unique combination of heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-9-1-2-10-26)28-13-11-27(12-14-28)19-7-8-20(25-24-19)29-16-22-15-23-29/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWTTZBNDREPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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